2-(Dimethylamino)ethyl carbamate
Description
Introduction to 2-(Dimethylamino)ethyl Carbamate
This compound stands as a prominent example of how structural modifications to basic carbamate frameworks can yield compounds with enhanced biological and chemical properties. The compound belongs to the broader class of substituted carbamic acids, which are characterized by their diverse biological activities and synthetic utility. As a member of the carbamate family, this compound shares the fundamental carbamic acid backbone while incorporating specific functional groups that modify its chemical behavior and potential applications. The presence of the dimethylamino group introduces basicity to the molecule, while the carbamate ester provides stability and reactivity under specific conditions.
The significance of this compound extends beyond its basic chemical properties to encompass its role in advancing understanding of structure-activity relationships in pharmaceutical chemistry. Research has demonstrated that compounds containing the dimethylamino ethyl carbamate motif exhibit unique pharmacological profiles, particularly in relation to cholinergic systems. The compound's structural features allow for specific interactions with biological targets, making it a valuable tool for investigating mechanisms of enzyme inhibition and receptor binding. Furthermore, its synthetic accessibility and stability under standard laboratory conditions have made it an important intermediate in the preparation of more complex molecular structures.
Chemical Identity and Nomenclature
The systematic identification and naming of this compound follows established chemical nomenclature conventions while accommodating the complexity of its multifunctional structure. The compound's identity is defined by its specific arrangement of functional groups and the precise connectivity between its molecular components. Understanding the various naming systems and structural descriptors is essential for accurate identification and communication within the scientific community. The compound exists in multiple forms, including its free base and various salt forms, each with distinct properties and applications.
International Union of Pure and Applied Chemistry Name and Synonyms
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which clearly describes the structural arrangement of its constituent parts. This naming convention follows the standard practice of identifying the alcohol component of the ester first, followed by the acid-derived portion. The compound is also known by several synonyms that reflect different aspects of its structure and historical usage. Among the most commonly encountered alternative names is carbamic acid, 2-(dimethylamino)ethyl ester, which emphasizes the ester nature of the compound by naming the parent acid first.
Additional synonyms include N-demethylcarbachol, which reflects its relationship to the cholinergic agonist carbachol, and N-demethylated carbachol, indicating its structural similarity to carbachol with the absence of one methyl group. The compound is sometimes referred to as carbamic acid, [2-(dimethylamino)ethyl]-, which provides a more formal chemical description following traditional nomenclature patterns. In pharmaceutical literature, it may also appear as this compound, emphasizing its potential biological activity. These various naming conventions reflect the compound's multifaceted nature and its relevance across different scientific disciplines.
Molecular Formula and Structural Descriptors
The molecular formula of this compound is C₅H₁₂N₂O₂, representing a relatively compact structure with a molecular weight of 132.16 grams per mole. This formula indicates the presence of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The structural arrangement includes a primary carbamate group connected to an ethyl chain bearing a tertiary dimethylamino substituent.
The compound's structural descriptors provide detailed information about its molecular architecture and electronic distribution. The Simplified Molecular Input Line Entry System representation is C(N(C)C)COC(=O)N, which encodes the complete connectivity pattern of all atoms in the molecule. The International Chemical Identifier string is InChI=1S/C5H12N2O2/c1-7(2)3-4-9-5(6)8/h3-4H2,1-2H3,(H2,6,8), providing a standardized method for representing the molecular structure that can be processed by computer systems. The corresponding International Chemical Identifier Key is LPVCCSSTZWTHFO-UHFFFAOYSA-N, which serves as a compressed, hash-like representation of the full structural information.
Physical property data indicates that the compound has a density of 1.053 grams per cubic centimeter and a boiling point of 232.8 degrees Celsius at 760 millimeters of mercury pressure. The flash point is reported as 94.6 degrees Celsius, providing important information for handling and storage considerations. These physical properties reflect the compound's moderate molecular weight and the presence of both polar and nonpolar functional groups within its structure.
Chemical Abstracts Service and Other Chemical Identifiers
The primary Chemical Abstracts Service registry number for this compound is 4220-32-0, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This registry number provides an unambiguous reference that allows researchers and regulatory agencies to identify the specific compound regardless of variations in naming conventions or structural representations. The Chemical Abstracts Service system ensures that each unique chemical substance receives a distinct identifier, preventing confusion that might arise from multiple names or structural depictions.
Additional database identifiers include the PubChem Compound Identifier 48131 for the parent compound, which provides access to comprehensive chemical and biological data. The compound also appears in the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database with the identifier Y60Z74U51E, reflecting its registration in toxicological databases. The European Chemicals Agency registry includes the compound under the number 224-163-4, indicating its recognition within European chemical regulatory frameworks.
The compound's identification is further supported by various proprietary database numbers, including the Molecular Design Limited number, which facilitates access to specialized chemical information systems. These multiple identifier systems ensure that the compound can be accurately referenced across different scientific and regulatory contexts, supporting both research activities and compliance with international chemical management requirements.
Historical Context and Discovery
The historical development of this compound is intimately connected with the broader evolution of carbamate chemistry and the search for compounds with specific biological activities. The compound emerged from systematic investigations into the structure-activity relationships of cholinergic agents, particularly efforts to modify existing drugs to achieve improved therapeutic profiles. Early research in this area was driven by the need to understand how structural modifications to known active compounds could alter their pharmacological properties and therapeutic utility.
The synthesis and characterization of this compound can be traced to research efforts aimed at developing alternatives to existing cholinergic agonists such as carbachol. Scientists recognized that systematic modification of the carbachol structure might yield compounds with different selectivity profiles or improved stability characteristics. The removal of one methyl group from carbachol to create N-demethylcarbachol represented a logical step in this investigational process, leading to the identification of this carbamate derivative as a compound of interest.
Historical records indicate that the compound was synthesized and studied as part of broader efforts to understand cholinergic pharmacology and develop new therapeutic agents. The research demonstrated that N-demethylated carbachol retained significant biological activity at both muscarinic and nicotinic sites, validating the approach of structural modification for drug development. These early studies established the foundation for subsequent investigations into the compound's mechanism of action and potential applications in various therapeutic areas.
Relevance in Chemical and Material Sciences
The significance of this compound in chemical and material sciences stems from its unique combination of functional groups and the resulting versatility in chemical transformations and applications. As a representative member of the carbamate family, this compound serves as an important model system for understanding the chemical behavior of ester-linked carbamic acid derivatives. The presence of both a tertiary amine and a carbamate ester within the same molecule provides opportunities for diverse chemical modifications and functionalizations that are valuable in synthetic chemistry.
In pharmaceutical development, this compound has demonstrated utility as a scaffold for drug design, particularly in the development of cholinesterase inhibitors. The compound's ability to interact with acetylcholinesterase and other enzymes makes it relevant for research into treatments for neurological disorders such as Alzheimer's disease. The mechanism of action involves the formation of a covalent bond between the carbamate group and the active site serine residue of the enzyme, leading to reversible inhibition that can be therapeutically beneficial.
The compound's role in material sciences extends to its use as an intermediate in the synthesis of more complex molecular structures. The carbamate functional group can be selectively modified or removed under specific conditions, making it valuable as a protecting group in multi-step synthetic sequences. Additionally, the dimethylamino group provides a site for further functionalization, allowing for the introduction of additional structural elements that can modify the compound's properties for specific applications.
Research applications of this compound include its use in structure-activity relationship studies, where systematic modifications to its structure help elucidate the molecular features responsible for biological activity. The compound serves as a reference standard for comparative studies and as a starting point for the development of new derivatives with enhanced or modified properties. Its well-characterized structure and established synthetic routes make it an ideal candidate for systematic investigation of chemical and biological properties.
Properties
IUPAC Name |
2-(dimethylamino)ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4-9-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCCSSTZWTHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66840-27-5 (mono-hydrochloride) | |
| Record name | N-Demethylcarbachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70195033 | |
| Record name | N-Demethylcarbachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195033 | |
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Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4220-32-0 | |
| Record name | Carbamic acid, 2-(dimethylamino)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4220-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Demethylcarbachol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27157 | |
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| Record name | N-Demethylcarbachol | |
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| Record name | 2-(dimethylamino)ethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.968 | |
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| Record name | N-DEMETHYLCARBACHOL | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl carbamate typically involves the reaction of dimethylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows: [ \text{Dimethylamine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the reaction of dimethylamine with ethyl chloroformate in the presence of a suitable catalyst. The process is designed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
2-(Dimethylamino)ethyl carbamate has been investigated for its potential as a building block in drug development. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological conditions such as depression and anxiety. Research indicates that similar compounds can influence enzyme activity and receptor binding, essential for effective drug design .
Case Study: Cholinesterase Inhibition
A study highlighted the use of derivatives of this compound as selective inhibitors of butyrylcholinesterase, which plays a crucial role in managing cognitive impairments associated with Alzheimer's disease. These compounds exhibited significant selectivity and potency, indicating their potential therapeutic value .
Biochemical Research
In biochemical assays, this compound serves as a substrate to study enzyme mechanisms. Its interactions with biological macromolecules have been explored to understand its effects on enzyme kinetics and metabolic pathways.
Data Table: Enzyme Activity Modulation
| Enzyme | Compound Used | Effect Observed |
|---|---|---|
| Acetylcholinesterase | This compound | Inhibition |
| Butyrylcholinesterase | Derivatives of this compound | Selective inhibition |
Industrial Applications
The compound is also utilized in the production of polymers and as an intermediate in synthesizing other chemicals. Its stability and reactivity make it suitable for various industrial processes, including:
- Polymer Production : Used as a building block for creating polymeric materials.
- Chemical Intermediates : Acts as a precursor in synthesizing agrochemicals and pharmaceuticals.
Safety and Hazard Considerations
While this compound has numerous applications, safety considerations are paramount. It is classified under certain hazard categories due to its potential environmental impact. Proper handling procedures must be followed to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate esters with the active site serine residues. This inhibition prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. The pathways involved include the formation of a covalent bond between the carbamate group and the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: The dimethylaminoethyl group in this compound likely enhances nucleophilicity compared to simpler carbamates like methyl (2,2-dimethoxyethyl)carbamate, which contains electron-donating methoxy groups .
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems than 2-(dimethylamino)ethyl methacrylate due to its aromatic ester structure .
Biological Activity
2-(Dimethylamino)ethyl carbamate is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an inhibitor of cholinesterases and cyclin-dependent kinases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different contexts, and potential therapeutic applications.
This compound is a carbamate derivative characterized by the presence of a dimethylamino group. It is synthesized through the reaction of dimethylaminoethanol with carbonyl compounds in the presence of activating agents. The compound's structure allows it to interact effectively with biological macromolecules, influencing several biochemical pathways.
Cholinesterase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
- Efficacy : Studies have reported that this compound exhibits significant inhibition against AChE and BChE, with IC50 values indicating its potency compared to established inhibitors like rivastigmine. For instance, certain derivatives have shown IC50 values as low as 38.98 µM for AChE, outperforming rivastigmine in select cases .
Cyclin-Dependent Kinase Inhibition
Recent research has also highlighted the compound's potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. CDK2 is often overexpressed in various cancers, making it a target for therapeutic intervention.
- Mechanism : The inhibition of CDK2 by this compound can lead to cell cycle arrest and reduced proliferation of cancer cells. This has been demonstrated in preclinical models where compounds targeting CDK2 restored sensitivity to cancer treatments .
Study on Cholinesterase Inhibition
A study published in MDPI explored various carbamate derivatives, including this compound, focusing on their inhibitory effects on cholinesterases. The findings indicated that several derivatives exhibited superior inhibition compared to traditional drugs used for Alzheimer's disease treatment. The selectivity index (SI) for some compounds was notably high, indicating their potential safety and efficacy profiles .
Research on Anticancer Activity
In another investigation into the anticancer properties of this compound, researchers found that its ability to inhibit CDK2 resulted in significant reductions in tumor growth in xenograft models. This suggests that the compound could be developed further as a therapeutic agent against specific types of cancer characterized by CDK2 overactivity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dimethylamino)ethyl carbamate, and how can purity be validated?
- Methodology :
- Synthesis : Utilize carbamate formation reactions involving dimethylaminoethanol and phosgene or chloroformate derivatives under anhydrous conditions. For example, react 2-(dimethylamino)ethanol with methyl chloroformate in dichloromethane at 0–5°C for 2 hours, followed by neutralization with aqueous sodium bicarbonate .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and nuclear magnetic resonance (NMR; compare δH 1.2–1.4 ppm for methyl groups and δH 3.3–3.5 ppm for ethylene carbamate protons) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to identify methyl groups (δH ~2.2–2.4 ppm, δC ~40–45 ppm) and carbamate carbonyl (δC ~155–160 ppm) .
- FT-IR : Confirm carbamate C=O stretching at ~1700–1750 cm and N-H stretching (if present) at ~3200–3350 cm .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H] peaks (e.g., m/z 133.1 for the carbamate fragment) .
Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?
- Methodology :
- Storage : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% relative humidity for 4 weeks) with LC-MS to detect hydrolysis products (e.g., dimethylaminoethanol and CO) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to structurally similar carbamates in nucleophilic reactions?
- Methodology :
- Comparative Kinetics : Conduct nucleophilic substitution reactions (e.g., with benzylamine) in polar aprotic solvents (DMF, acetonitrile) at varying temperatures. Monitor reaction progress via -NMR.
- Findings : The dimethylamino group enhances electron density at the carbamate carbonyl, reducing electrophilicity compared to ethyl carbamate derivatives. This contrasts with 2-(dimethylamino)ethyl methacrylate, which exhibits higher reactivity due to its conjugated ester group .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Systematic Variation : Synthesize derivatives with controlled substituent modifications (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference bioassay data (e.g., IC values for acetylcholinesterase inhibition) with computational QSAR models to identify outliers or confounding factors (e.g., solvent effects) .
Q. What computational strategies are recommended to predict the binding affinity of this compound derivatives with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with acetylcholinesterase (PDB: 1ACJ). Focus on hydrogen bonding with catalytic serine and π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model) .
Q. How can researchers address discrepancies in toxicity profiles of this compound across in vitro and in vivo studies?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glutathione conjugates in hepatocytes) .
- Dose-Response Modeling : Apply Hill equation fits to compare cytotoxicity (e.g., HepG2 cells) versus in vivo LD data in rodents, adjusting for metabolic clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
